Phallacidin

CAS No.:

Cat. No.: VC13335273

Molecular Formula: C37H50N8O13S

Molecular Weight: 846.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H50N8O13S |

|---|---|

| Molecular Weight | 846.9 g/mol |

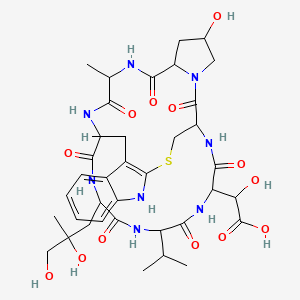

| IUPAC Name | 2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57) |

| Standard InChI Key | KUBDTFZQCYLLGC-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

| Canonical SMILES | CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

Introduction

Structural Characteristics and Classification

Molecular Architecture

Phallacidin belongs to the phallotoxin family, characterized by a bicyclic heptapeptide structure with a conserved tryptophan-cysteine motif. Unlike its analog phalloidin, phallacidin features a carboxyl group (-COOH) at the C-terminus, enabling covalent modifications for fluorescent labeling . The peptide sequence includes a thioether bridge formed between cysteine and tryptophan residues, contributing to its rigidity and stability .

Table 1: Molecular Properties of Phallacidin

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 846.9 g/mol |

| CAS Registry Number | 26645-35-2 |

| Key Functional Group | Carboxyl (-COOH) |

Biosynthetic Origins

Phallacidin is biosynthesized in Amanita species through proteolytic processing of a precursor peptide by prolyl oligopeptidase (POP) . This enzymatic cleavage yields the mature toxin, which accumulates in mushroom tissues at concentrations up to 8,152.6 µg/g dry weight in A. exitialis caps .

Mechanism of Action

Actin Binding and Stabilization

Phallacidin binds F-actin with high affinity, locking adjacent actin subunits and preventing ATP hydrolysis-driven depolymerization . This stabilization disrupts the dynamic equilibrium between monomeric (G-actin) and filamentous actin, impairing cellular processes such as migration, division, and intracellular transport .

Cytotoxic Effects

By immobilizing the cytoskeleton, phallacidin induces apoptosis in hepatocytes and other cell types. In vivo studies demonstrate its role in liver toxicity models, where it mimics the hepatic damage observed in Amanita poisoning .

Research Applications

Fluorescence Microscopy

Phallacidin derivatives, such as nitrobenzoxadiazole (NBD)-phallacidin, enable real-time visualization of actin networks in fixed and living cells. This application, validated by competitive binding assays, reveals stress fibers, membrane ruffles, and cytoplasmic streaming in algae without inhibiting motility .

Table 2: Comparative Actin Probes

| Probe | Excitation/Emission (nm) | Key Advantage |

|---|---|---|

| NBD-Phallacidin | 465/536 | Compatible with live-cell imaging |

| Phalloidin-TRITC | 557/576 | High photostability |

Toxicology and Drug Development

Phallacidin serves as a model toxin for studying hepatic uptake mechanisms and evaluating antidotes for mushroom poisoning. Its ability to inhibit mast cell degranulation further highlights potential immunomodulatory applications .

Comparative Analysis with Phalloidin

Structural and Functional Differences

While both phallacidin and phalloidin stabilize F-actin, phallacidin’s carboxyl group permits conjugation to fluorescent dyes, a feature absent in phalloidin . This distinction enhances phallacidin’s utility in advanced imaging techniques.

Toxicity Profiles

Biological Activity and Clinical Implications

Cellular Effects

-

Apoptosis Induction: Disruption of actin dynamics triggers caspase activation and mitochondrial dysfunction .

-

Metastasis Inhibition: Stabilized actin filaments impede cancer cell migration, offering a potential therapeutic avenue .

Case Studies

-

Hepatic Failure Models: Phallacidin-induced liver damage mirrors clinical presentations of Amanita poisoning, characterized by delayed gastrointestinal symptoms and progressive hepatotoxicity .

-

Actin Dynamics in Neurodegeneration: Fluorescent phallacidin probes elucidate cytoskeletal alterations in Alzheimer’s disease models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume